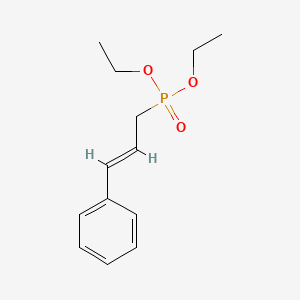
α-Phenyl-N-(phenylmethyl)benzenemethanamine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
α-Phenyl-N-(phenylmethyl)benzenemethanamine Hydrochloride: is a chemical compound with the molecular formula C20H20ClN and a molecular weight of 309.83 g/mol . It is also known by other names such as 1,1,1’-Triphenyldimethylamine Hydrochloride . This compound is often used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of α-Phenyl-N-(phenylmethyl)benzenemethanamine Hydrochloride typically involves the reaction of benzenemethanamine with benzyl chloride under specific conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions: α-Phenyl-N-(phenylmethyl)benzenemethanamine Hydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydroxide, potassium carbonate, various nucleophiles.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted amines and other derivatives.
Scientific Research Applications
Chemistry: In chemistry, α-Phenyl-N-(phenylmethyl)benzenemethanamine Hydrochloride is used as a building block for the synthesis of more complex organic molecules . It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of amine derivatives on biological systems . It is also employed in the synthesis of biologically active compounds that can be used as potential drug candidates .
Medicine: In medicine, this compound is used in the development of drugs for treating various conditions . It is a key intermediate in the synthesis of certain antihistamines and antipsychotic drugs .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals . It is also employed in the manufacture of polymers and resins .
Mechanism of Action
The mechanism of action of α-Phenyl-N-(phenylmethyl)benzenemethanamine Hydrochloride involves its interaction with specific molecular targets in biological systems . It acts as a ligand that binds to receptors or enzymes, modulating their activity . The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .
Comparison with Similar Compounds
Benzenemethanamine, N-phenyl-: This compound has a similar structure but lacks the phenylmethyl group.
Dibenzylamine, N-phenyl-: Another similar compound with two benzyl groups attached to the nitrogen atom.
Uniqueness: α-Phenyl-N-(phenylmethyl)benzenemethanamine Hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . Its ability to undergo various chemical reactions and serve as an intermediate in the synthesis of complex molecules makes it valuable in multiple fields .
Properties
CAS No. |
23934-60-3 |
|---|---|
Molecular Formula |
C₂₀H₂₀ClN |
Molecular Weight |
309.83 |
Synonyms |
1,1,1’-Triphenyldimethylamine Hydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[5-(4-Bromophenyl)-6-(propylsulfamoylamino)pyrimidin-4-yl]oxyacetic acid](/img/structure/B1144974.png)
![5-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile](/img/structure/B1144975.png)
![9-methoxybenzo[a]pyrene](/img/structure/B1144987.png)

![(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-8,9,10-trihydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid](/img/structure/B1144992.png)
